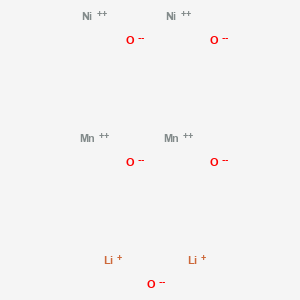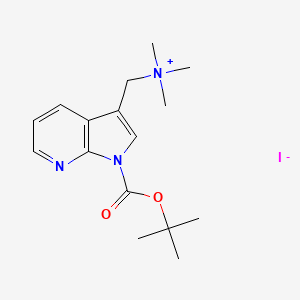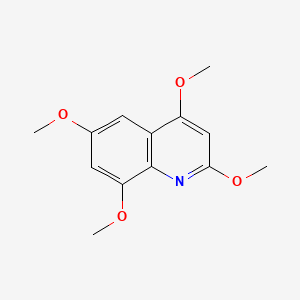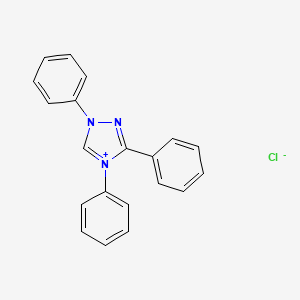
Lithium manganese nickel oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium manganese nickel oxide is a class of electrode material used primarily in the fabrication of lithium-ion batteries. These batteries consist of an anode, cathode, and electrolyte with a charge-discharge cycle. The compound is known for enabling the formation of greener and more sustainable batteries for electrical energy storage .
作用機序
Target of Action
Lithium manganese nickel oxide primarily targets lithium-ion batteries, where it acts as the positively charged cathode . The material’s high energy density and operating voltage make it particularly suitable for electric vehicle applications .
Mode of Action
The compound operates through a process known as intercalation. During charging and discharging of a battery, lithium ions intercalate into the cathode or anode . This means the lithium ions move in and out between the layers of the this compound material . When the battery is charged, the lithium de-intercalates and moves to the anode .
Biochemical Pathways
While this compound is primarily used in batteries, it can also have biological impacts. For instance, it has been shown to affect the growth and cellular respiration of the bacterium Bacillus subtilis . .
Pharmacokinetics
Its performance in a battery can be influenced by factors such as its composition and structural characteristics .
Result of Action
The action of this compound in a battery results in the storage and release of energy. The intercalation and de-intercalation of lithium ions during charging and discharging allow the battery to store and deliver energy . Increasing the nickel content in the compound can lower its thermal stability and capacity retention .
Action Environment
The performance of this compound can be influenced by environmental factors. For instance, oxygen can generate from the metal oxide at 300 °C when fully discharged, degrading the lattice . Higher nickel content decreases the oxygen generation temperature while also increasing the heat generation during battery operation . Therefore, the environment in which the battery operates, including temperature and state of charge, can significantly influence the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions: Lithium manganese nickel oxide can be synthesized using various methods. One common approach involves the sol-gel process, where precursors such as lithium acetate, nickel acetate, manganese acetate, and citric acid as chelating agents are used . The process involves mixing these precursors, followed by drying and calcination at high temperatures to form the desired oxide.
Industrial Production Methods: In industrial settings, a large-scale production route involves the spray roasting process. This method is adapted for the manufacturing of complex mixed oxide systems. The process includes a lithiation step coupled with the main process to obtain the desired layered structure. The optimized process has been proven on an industrial pilot line with a minimum production capacity of 12 kg per hour .
化学反応の分析
Types of Reactions: Lithium manganese nickel oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. During the charge-discharge cycles in lithium-ion batteries, the compound undergoes redox reactions where lithium ions intercalate and de-intercalate between the layers of the oxide structure .
Common Reagents and Conditions: Common reagents used in these reactions include lithium polysulfides, manganese oxides, and nickel oxides. The conditions typically involve high temperatures and controlled atmospheres to ensure the stability and efficiency of the reactions .
Major Products Formed: The major products formed from these reactions include lithium sulfide, manganese oxides, and nickel oxides. These products play a crucial role in the overall performance and efficiency of lithium-ion batteries .
科学的研究の応用
Lithium manganese nickel oxide has a wide range of scientific research applications, particularly in the field of energy storage. It is extensively used in the development of lithium-ion batteries for portable electronic devices, electric vehicles, and power grid technologies
In addition to energy storage, this compound is also used in the recycling of spent lithium-ion batteries. The compound’s ability to undergo efficient recycling processes makes it an environmentally friendly option for sustainable energy solutions .
類似化合物との比較
- Lithium cobalt oxide
- Lithium iron phosphate
- Lithium nickel cobalt aluminum oxide
Comparison: Lithium manganese nickel oxide is unique due to its high energy density and stability compared to other similar compounds. For instance, lithium cobalt oxide has a high energy density but is less stable and more expensive due to the cobalt content . Lithium iron phosphate is more stable but has a lower energy density compared to this compound . Lithium nickel cobalt aluminum oxide offers a balance between energy density and stability but is also more expensive due to the cobalt and aluminum content .
特性
IUPAC Name |
dilithium;manganese(2+);nickel(2+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.2Mn.2Ni.5O/q2*+1;4*+2;5*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPZCSWCMSTDHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Ni+2].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2Mn2Ni2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12031-75-3 |
Source


|
| Record name | dilithium trimanganese nickel octoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)
![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)

![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)


![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)






